Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride
Overview
Description
Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino groups and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the amino groups through nucleophilic substitution reactions. The final steps involve the formation of the pentanamide structure under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems to monitor and adjust these parameters ensures consistent product quality and yield. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Additionally, the naphthalene moiety contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-hydroxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide
- 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-chloronaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Uniqueness
The uniqueness of Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride lies in its specific combination of functional groups and structural features. The presence of the methoxy group on the naphthalene ring enhances its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O3/c1-35-19-13-15(12-14-6-2-3-7-16(14)19)31-21(34)18(9-5-11-30-23(27)28)32-20(33)17(24)8-4-10-29-22(25)26/h2-3,6-7,12-13,17-18H,4-5,8-11,24H2,1H3,(H,31,34)(H,32,33)(H4,25,26,29)(H4,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDKPVXKRDNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404511 | |
Record name | Arg-Arg-MNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-77-3 | |
Record name | Arg-Arg-MNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arg-Arg 4-methoxy-b-naphthylamidetrihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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